![molecular formula C25H32N4O4 B2761125 N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-26-7](/img/structure/B2761125.png)
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Novel synthetic routes and chemical modifications have been developed to produce derivatives of oxalamide and related compounds, showcasing their potential in generating diverse chemical entities for further biological evaluation. The methodologies often involve one-pot synthesis, rearrangement reactions, and exploring different substitution patterns to enhance the compound's properties, such as solubility and stability (Mamedov et al., 2016).
Biological Activities and Applications
- Research has focused on evaluating the biological activities of oxalamide derivatives and related compounds. This includes their potential anti-tuberculosis properties, where specific derivatives have shown promising results in in vitro studies (Yuefei Bai et al., 2011).
- Another area of interest is the investigation of compounds as neurokinin-1 receptor antagonists. These studies assess the efficacy of compounds in preclinical models relevant to conditions such as emesis and depression, highlighting the therapeutic potential of these chemical entities in treating various disorders (T. Harrison et al., 2001).
Structural Studies and Computational Analyses
- Structural determinations and computational studies have been carried out to understand the molecular configurations, bond lengths, and angles of oxalamide derivatives. These insights are crucial for rational drug design, allowing for the optimization of the compounds' interactions with biological targets (Buu et al., 2019).
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-17-4-7-23(32-3)20(14-17)27-25(31)24(30)26-16-22(29-10-12-33-13-11-29)18-5-6-21-19(15-18)8-9-28(21)2/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAFLFLKUDRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide |
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